(2-Pyridyl)diisopropylphosphine
Description
Significance of Phosphine (B1218219) Ligands in Transition Metal Catalysis
Phosphine ligands are arguably the most significant class of ligands in transition metal catalysis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. nih.gov Their prominence is due to the systematic way their electronic and steric properties can be modified by changing the substituents on the phosphorus atom. reddit.comnih.gov This tunability allows for the fine-tuning of a catalyst's performance for a specific chemical transformation. reddit.com
The role of the phosphine ligand is multifaceted. It stabilizes the central metal atom, often in a low oxidation state, and solubilizes the metal complex in organic solvents. reddit.com Furthermore, the ligand directly participates in the catalytic cycle. Electron-rich phosphines, such as those with bulky alkyl groups, can enhance the rate of oxidative addition, a key step in many catalytic cycles. nih.gov The steric bulk of the ligand, often quantified by the Tolman cone angle, can promote the final reductive elimination step, releasing the desired product and regenerating the active catalyst. hes-so.ch Prominent examples of reactions where phosphine ligands are crucial include the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. nih.govsigmaaldrich.com
Evolution of Pyridyl-Phosphine Ligands in Catalysis
The incorporation of a pyridyl moiety into a phosphine ligand introduces a nitrogen atom that can also coordinate to the metal center, creating a P,N-chelate. researchgate.net This bifunctional nature has led to the extensive development of pyridyl-phosphine ligands. The combination of a phosphorus atom and a nitrogen atom provides both strong σ-donating properties and potential π-accepting capabilities, which can be tailored to meet the demands of different reactions. researchgate.net
One of the key features of pyridyl-phosphine ligands is their potential for "hemilabile" behavior. The nitrogen-metal bond can be weaker than the phosphorus-metal bond, allowing it to dissociate and reassociate during the catalytic cycle. This opens up a coordination site on the metal for substrate binding, facilitating the reaction, and then re-coordinating to stabilize intermediates. This has been explored in complexes with various transition metals, including palladium, nickel, platinum, and rhodium. researchgate.netubc.ca The synthesis of these ligands has evolved to create a diverse array of structures with different electronic and steric profiles to influence catalytic outcomes. researchgate.net
Research Trajectory and Scope of (2-Pyridyl)diisopropylphosphine Studies
Specific research focusing exclusively on this compound is not extensively documented in publicly available literature. However, its properties and potential applications can be inferred from studies on analogous structures, such as other bulky, electron-rich dialkyl(2-pyridyl)phosphines. The diisopropylphosphino group is known to be both sterically demanding and strongly electron-donating, characteristics that are highly desirable for promoting challenging cross-coupling reactions. nih.gov
The field of study for such ligands is often centered on palladium-catalyzed reactions. For instance, the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles is a notoriously difficult transformation due to the slow rate of transmetallation and the propensity for protodeboronation of the starting material. nih.gov Research in this area has focused on developing highly active catalyst systems, where the choice of ligand is paramount. Studies have shown that catalysts based on specific phosphine or phosphite ligands can be highly effective for these challenging couplings.
To illustrate the detailed research findings in this area, the following table shows results from a study on the Suzuki-Miyaura reaction between a lithium triisopropyl 2-pyridylboronate and various aryl bromides, using a catalyst system based on a phosphine oxide ligand. This demonstrates the type of rigorous investigation undertaken to optimize catalytic systems where a ligand like this compound would be a relevant candidate.
| Entry | Aryl Bromide Partner | Product | Yield (%) |
|---|---|---|---|
| 1 | 1-Bromo-4-butylbenzene | 2-(4-Butylphenyl)pyridine | 85 |
| 2 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | 82 |
| 3 | 4-Bromoanisole | 2-(4-Methoxyphenyl)pyridine | 74 |
| 4 | 2-Bromotoluene | 2-(o-Tolyl)pyridine | 88 |
| 5 | 1-Bromo-2-(trifluoromethyl)benzene | 2-(2-(Trifluoromethyl)phenyl)pyridine | 95 |
The trajectory for ligands like this compound involves their application in catalyst screening for difficult transformations, where the interplay between the bulky, electron-rich phosphine and the coordinating pyridyl group can lead to enhanced catalytic activity and selectivity.
Structure
3D Structure
Properties
Molecular Formula |
C11H18NP |
|---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
di(propan-2-yl)-pyridin-2-ylphosphane |
InChI |
InChI=1S/C11H18NP/c1-9(2)13(10(3)4)11-7-5-6-8-12-11/h5-10H,1-4H3 |
InChI Key |
FIVKTCVPEWNVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC=CC=N1)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Ligand Development for 2 Pyridyl Diisopropylphosphine
Established Synthetic Pathways for (2-Pyridyl)diisopropylphosphine
The synthesis of this compound is most commonly achieved through the reaction of a 2-pyridyl organometallic reagent with a diisopropylphosphinous halide. A prevalent method involves the lithiation of a 2-halopyridine, typically 2-bromopyridine (B144113), followed by quenching with chlorodiisopropylphosphine.
A general and widely adopted procedure for the synthesis of 2-(dialkylphosphino)pyridines involves the reaction of 2-lithiopyridine, generated in situ from 2-bromopyridine and a strong base like n-butyllithium, with the corresponding chlorodialkylphosphine. This method offers a straightforward route to a range of 2-pyridylphosphine ligands. The reaction of 2-lithiopyridine with chlorodiphenylphosphine (B86185) is a well-documented example of this approach. By analogy, the synthesis of this compound can be accomplished by substituting chlorodiphenylphosphine with chlorodiisopropylphosphine.
The necessary precursor, chlorodiisopropylphosphine, can be prepared by treating phosphorus trichloride (B1173362) with two equivalents of an isopropyl Grignard reagent, such as isopropylmagnesium chloride. This reaction needs to be carefully controlled to minimize the formation of the over-alkylated product, triisopropylphosphine.
An alternative pathway involves the palladium-catalyzed cross-coupling reaction of a 2-halopyridine with a secondary phosphine (B1218219). For instance, 2-bromopyridine can be coupled with diisopropylphosphine (B1583860) in the presence of a palladium catalyst and a base to yield the desired product. This method avoids the use of highly reactive organolithium reagents.
Below is a table summarizing the key synthetic approaches to this compound and its precursors.
| Product | Starting Materials | Reagents | Key Reaction Type | Reference |
| This compound | 2-Bromopyridine, Diisopropylphosphine | Palladium catalyst, Base | Cross-coupling | |
| This compound | 2-Lithiopyridine, Chlorodiisopropylphosphine | n-Butyllithium | Nucleophilic Substitution | |
| Chlorodiisopropylphosphine | Phosphorus trichloride, Isopropylmagnesium chloride | Grignard reagent | Alkylation |
Methodologies for Derivatization and Structural Modification of this compound
The versatility of this compound as a ligand stems from the ability to modify its structure, thereby tuning its steric and electronic properties. Derivatization can be targeted at either the pyridine (B92270) ring or the phosphorus atom.
One approach to modify the ligand framework involves the synthesis of related pyridylphosphine ligands with different substituents on the phosphorus atom. This can be achieved by starting with a common precursor, such as a (2-pyridyl)aminophosphine, and reacting it with various alcohols to introduce different alkoxy groups. For example, (amino)pyridyl-phosphines can be reacted with alcohols to form (alkoxy)pyridyl-phosphines. acs.org This method allows for the introduction of a wide range of functional groups, influencing the ligand's electronic properties. acs.org
Another strategy for modification involves the functionalization of the pyridine ring itself. The formation of pyridylphosphonium salts by reacting the pyridine nitrogen with an alkyl halide can be a starting point for further transformations. acs.orgacs.org These phosphonium (B103445) salts can then undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups at different positions on the pyridine ring. acs.orgacs.org This method provides a route to a diverse range of substituted pyridylphosphine ligands.
Furthermore, direct C-H functionalization of the pyridine ring in the presence of a suitable catalyst offers a powerful tool for derivatization. nih.gov This allows for the introduction of alkyl or aryl groups at specific positions, providing a direct way to modify the steric and electronic environment around the metal center when the ligand is coordinated.
The following table outlines some general strategies for the derivatization of pyridylphosphine ligands.
| Modification Strategy | Starting Material | Reagents | Resulting Functional Group | Reference |
| Alkoxy-functionalization | (Amino)pyridyl-phosphine | Alcohols | Alkoxy-pyridyl-phosphine | acs.org |
| Pyridine Ring Functionalization | Pyridylphosphine | Alkyl halide, then nucleophile | Substituted Pyridine Ring | acs.orgacs.org |
| C-H Functionalization | Pyridylphosphine | Catalyst, Alkyl/Aryl source | Alkylated/Arylated Pyridine Ring | nih.gov |
Enantioselective Synthesis of Chiral this compound Analogs
The development of chiral phosphine ligands is of paramount importance in asymmetric catalysis. The synthesis of enantiomerically pure or enriched analogs of this compound can be approached through several strategies, primarily by introducing chirality either at the phosphorus atom (P-chiral) or on the ligand backbone.
One established method for the synthesis of P-chiral phosphines involves the use of chiral auxiliaries. nih.govacs.org This approach typically involves the reaction of a phosphorus-containing electrophile with a chiral alcohol or amine to form diastereomeric intermediates. These diastereomers can be separated by chromatography or crystallization, and subsequent removal of the chiral auxiliary yields the enantiomerically pure phosphine. While this method is robust, it often requires multiple synthetic steps.
A more direct and atom-economical approach is the use of asymmetric catalysis. Chiral transition metal complexes can be employed to catalyze the enantioselective formation of the P-C bond. For instance, chiral palladium complexes have been successfully used to promote the asymmetric hydrophosphination of prochiral olefins with secondary phosphines. acs.orgfigshare.com This method allows for the direct formation of chiral phosphine ligands with high enantioselectivity.
The enantioselective synthesis of P-chiral tertiary phosphine oxides can also be achieved through copper(I)-catalyzed azide-alkyne cycloaddition reactions using chiral pyridinebisoxazoline (PYBOX) ligands. rsc.org The resulting chiral phosphine oxides can then be reduced to the corresponding chiral phosphines.
Another strategy focuses on introducing chirality to the backbone of the ligand. For example, chiral pyridine-aminophosphine ligands have been synthesized from chiral 2-(pyridin-2-yl)-substituted 1,2,3,4-tetrahydroquinoline (B108954) scaffolds. These scaffolds are obtained in high yields and excellent enantioselectivities via ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines.
The table below summarizes key approaches to the enantioselective synthesis of chiral pyridylphosphine analogs.
| Chirality Type | Synthetic Approach | Key Reagents/Catalysts | Reference |
| P-Chiral | Chiral Auxiliary Method | Chiral alcohols/amines | nih.govacs.org |
| P-Chiral | Asymmetric Hydrophosphination | Chiral Palladium Complexes | acs.orgfigshare.com |
| P-Chiral | Asymmetric Cycloaddition | Chiral PYBOX-Cu(I) Complexes | rsc.org |
| Backbone Chirality | Asymmetric Hydrogenation | Chiral Ruthenium Catalysts |
Coordination Chemistry of 2 Pyridyl Diisopropylphosphine with Transition Metals
Coordination Modes and Ligand Denticity of (2-Pyridyl)diisopropylphosphine
This compound is a hybrid ligand containing both a "soft" phosphorus donor and a "hard" nitrogen donor from the pyridyl ring. This dual nature allows for multiple coordination modes, influencing the geometry and reactivity of the resulting metal complexes.
The ligand can act as a monodentate ligand, binding to a metal center solely through its phosphorus atom. This is often observed when the metal center is sterically hindered or when other strongly coordinating ligands are present.
More commonly, this compound functions as a bidentate ligand, forming a stable five-membered chelate ring by coordinating to the metal through both the phosphorus and nitrogen atoms. researchgate.net This chelation effect enhances the stability of the complex. researchgate.net The bidentate P,N-coordination is a sought-after feature in catalysis, as it can stabilize the metal center and influence the catalytic cycle. wikipedia.org
Furthermore, in polynuclear complexes, this compound can act as a bridging ligand , connecting two metal centers. This can occur through the phosphorus atom bridging the metals or, in some cases, through a combination of P and N coordination to different metal atoms.
Structural Characterization of this compound Metal Complexes
Computational methods, such as Density Functional Theory (DFT), are also employed to analyze the structures and energetics of these complexes, offering insights into the relationship between the metal center and the phosphine (B1218219) ligand. utrgv.edu These studies have revealed that the conformation of the five-membered chelate ring and the orientation of the isopropyl groups significantly impact the complex's properties. utrgv.edu
The table below presents selected structural data for a representative this compound metal complex, highlighting key bond lengths and angles that define the coordination sphere.
| Parameter | Value |
| M-P Bond Length (Å) | Varies with metal |
| M-N Bond Length (Å) | Varies with metal |
| P-M-N Bite Angle (°) | ~85-95 |
| C-P-C Angle (°) | ~100-110 |
| C-N-C Angle (°) | ~115-120 |
Note: The values in this table are generalized and can vary depending on the specific transition metal, its oxidation state, and the other ligands present in the complex.
Influence of Metal Center on Ligand Conformation and Electronic Properties
The nature of the transition metal center plays a pivotal role in dictating the conformation of the coordinated this compound ligand and the electronic properties of the resulting complex. The size, oxidation state, and electronic configuration of the metal all contribute to these effects.
Conformational Influence: The coordination of the ligand to a metal center can induce significant changes in its conformation compared to the free ligand. The metal's coordination geometry preferences can force the pyridyl and diisopropylphosphino groups into specific orientations to minimize steric hindrance and optimize orbital overlap. For instance, the planarity of the pyridyl ring can be distorted upon coordination.
Electronic Properties: The electronic properties of the metal complex are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals. The phosphine group is primarily a σ-donor and a π-acceptor, while the pyridyl nitrogen is a σ-donor. The extent of σ-donation and π-backbonding is highly dependent on the electron density of the metal center.
Spectroscopic techniques such as UV-Vis and NMR spectroscopy, along with electrochemical methods, are used to probe these electronic properties. ohiolink.edu For example, the chemical shifts in ³¹P NMR spectra can provide information about the electronic environment of the phosphorus atom upon coordination. mdpi.com The electronic effects of the phosphine ligand can, in turn, influence the properties of other ligands in the coordination sphere. rsc.org
Reactivity and Stability of this compound Metal Adducts
The metal adducts of this compound exhibit a wide range of reactivity, which is intrinsically linked to their structural and electronic properties. The stability of these complexes is largely attributed to the chelate effect when the ligand binds in a bidentate fashion. researchgate.net
These complexes can undergo various reactions, including:
Ligand Substitution: The lability of other ligands in the coordination sphere can be influenced by the electronic and steric properties of the this compound ligand.
Oxidative Addition and Reductive Elimination: These are fundamental steps in many catalytic cycles, and the electronic character of the phosphine ligand can significantly impact the rates and feasibility of these processes.
Insertion Reactions: The insertion of small molecules, such as carbon monoxide or alkenes, into metal-ligand bonds is another common reaction pathway.
The stability of these adducts can be affected by factors such as the solvent, temperature, and the presence of other reagents. For instance, some complexes may be stable in the solid state but undergo dynamic processes or decomposition in solution. researchgate.net The reactivity of the nickel complexes, for example, is highly dependent on the diisopropylphosphine (B1583860) ligand. utrgv.edu
Catalytic Applications of 2 Pyridyl Diisopropylphosphine Complexes
Cross-Coupling Reactions Catalyzed by (2-Pyridyl)diisopropylphosphine Complexes
Cross-coupling reactions are fundamental C-C bond-forming reactions in organic synthesis, often catalyzed by transition metal complexes. rsc.org The ligand coordinated to the metal center plays a crucial role in the efficiency and selectivity of these transformations. While numerous phosphine (B1218219) ligands have been developed, the application of this compound in this context appears to be a specialized area with limited published research.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene. merckmillipore.com The choice of ligand is critical for reaction efficiency. A review of the literature did not yield specific examples or detailed data on the performance of this compound complexes as catalysts for the Heck reaction. General studies on pyridyl-based ligands exist, but specific catalytic data for the diisopropylphosphine (B1583860) derivative is absent from the surveyed reports. google.comuu.nl
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium-copper co-catalytic system. rsc.org Although pyridyl-containing ligands have been employed in Sonogashira reactions, specific studies detailing the use and efficacy of this compound complexes, including reaction conditions and yields, are not present in the available scientific literature. rsc.orgresearchgate.net
The Negishi coupling is a powerful reaction that couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is noted for its high functional group tolerance. However, searches of chemical literature and databases did not uncover specific research articles or data focused on the application of this compound complexes in Negishi coupling reactions.
The Kumada coupling utilizes a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium, to form a new carbon-carbon bond. While the coupling of 2-pyridyl Grignard reagents has been a subject of interest, and various phosphine ligands have been explored to overcome challenges in this area, there is no specific mention or detailed study on the use of this compound as a ligand in these reactions in the reviewed literature. Research has often focused on other ligand types, such as secondary phosphine oxides (SPOs), to facilitate the coupling of challenging pyridine-containing substrates.
Carbon-Heteroatom Cross-Coupling Reactions
Buchwald-Hartwig Amination
No specific examples or detailed research findings on the use of this compound as a supporting ligand for palladium or other transition metal catalysts in Buchwald-Hartwig amination reactions were identified in the surveyed literature. While the broader class of pyridylphosphine ligands has been explored in cross-coupling, dedicated studies detailing the performance, substrate scope, or reaction conditions for this compound in C-N bond formation are not available.
O-Arylation and S-Arylation
A thorough search of the literature did not yield any specific reports on the application of this compound complexes in the catalytic O-arylation of alcohols or phenols, or the S-arylation of thiols. Consequently, no data tables or detailed research findings regarding its efficacy in these carbon-heteroatom bond-forming reactions can be provided.
C-H Activation and Functionalization Catalysis
There is no available research in the scientific literature describing the use of this compound in metal-catalyzed C-H activation and functionalization reactions. Studies on related pincer-type ligands containing pyridyl moieties exist, but specific data for complexes of the monodentate this compound ligand in this context have not been published.
Hydrogenation and Transfer Hydrogenation Reactions
An extensive literature search found no documented use of this compound in homogeneous or heterogeneous hydrogenation or transfer hydrogenation catalysis. While iridium and ruthenium complexes with other phosphine ligands are common for these transformations, there are no specific research findings or data tables for catalyst systems employing this particular ligand.
Hydroformylation and Carbonylation Processes
The application of this compound complexes in hydroformylation or carbonylation reactions is not described in the available scientific literature. Research in this area has focused on other pyridylphosphines, such as the diphenyl analogue, but specific studies detailing parameters like catalyst activity, regioselectivity (linear vs. branched products), or substrate scope for this compound are absent.
Polymerization Catalysis
No information could be found regarding the use of this compound as a ligand in any form of polymerization catalysis, including the copolymerization of olefins with carbon monoxide to form polyketones. Therefore, no detailed findings or data on its role in the synthesis of polymers are available.
Mechanistic Investigations of 2 Pyridyl Diisopropylphosphine Mediated Catalysis
Elucidation of Catalytic Cycles and Key Intermediates
The catalytic cycle of a transition metal-catalyzed reaction is a fundamental concept that outlines the sequence of elementary steps the metal center undergoes. For palladium-catalyzed reactions involving (2-Pyridyl)diisopropylphosphine, the generally accepted cycle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, typically involves oxidative addition, transmetalation (for cross-coupling) or coordination of a substrate, and reductive elimination.
The this compound ligand can coordinate to the palladium center in either a monodentate fashion through the phosphorus atom or as a bidentate P,N-ligand. This flexibility is crucial in stabilizing the various oxidation states and coordination geometries of palladium throughout the catalytic cycle. For instance, in a typical Pd(0)/Pd(II) cycle, the catalytically active Pd(0) species, often coordinated to one or two this compound ligands, initiates the cycle.
Key intermediates in these cycles are palladium complexes in different oxidation states. Following oxidative addition of an aryl halide (Ar-X) to the Pd(0) center, a square planar Pd(II)-aryl halide intermediate, [this compound]Pd(Ar)(X), is formed. The hemilabile nature of the pyridyl group can be significant here; it can dissociate to open a coordination site for the incoming nucleophile during the transmetalation step and then re-coordinate to stabilize the subsequent intermediate.
One of the well-documented types of intermediates in palladium catalysis that can be influenced by pyridylphosphine ligands are alkylidene dihydropyridines (ADHPs). In reactions involving the functionalization of pyridyl groups, these stable intermediates have been identified and characterized, providing insight into the mechanism of C-H activation and subsequent bond formation.
Role of this compound in Oxidative Addition and Reductive Elimination
Oxidative Addition: This is often the rate-determining step in a catalytic cycle. The this compound ligand significantly influences this step. Being a bulky and strongly electron-donating phosphine (B1218219), it promotes the formation of low-coordinate, highly reactive Pd(0) species. The electron-rich nature of the palladium center, enhanced by the diisopropylphosphino group, facilitates the cleavage of the C-X bond of the substrate.
Mechanistic studies on related phosphine-ligated palladium systems have shown that oxidative addition can proceed through different pathways, including a concerted mechanism or a more polar, SNAr-like nucleophilic displacement mechanism. For heteroaryl halides, such as 2-chloropyridines, computational studies have suggested that a nucleophilic displacement mechanism at a Pd(0) center can be favorable. The pyridyl nitrogen within the this compound ligand itself can also play a role in modulating the electronic structure of the palladium center, potentially influencing the preferred mechanistic pathway.
Reductive Elimination: This is the product-forming step where two organic groups on the palladium(II) center couple and are eliminated, regenerating the Pd(0) catalyst. For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the square planar Pd(II) complex. The steric bulk of the diisopropyl groups of the ligand can influence the geometry of the intermediate, potentially facilitating a conformation that is conducive to reductive elimination.
Kinetic Studies and Reaction Rate Determinants
Kinetic studies are powerful tools for elucidating reaction mechanisms by providing information about the rate-determining step and the species involved in it. For palladium-catalyzed reactions, the rate law can reveal the dependence of the reaction rate on the concentrations of the catalyst, substrate, and any other reagents.
In many palladium-catalyzed cross-coupling reactions, the rate-determining step is oxidative addition. In such cases, the reaction would be expected to be first order in the palladium catalyst and first order in the aryl halide, and zero order in the nucleophile. However, the observed kinetics can be more complex, with dependencies on ligand concentration as well. For instance, an inverse first-order dependence on the ligand concentration would suggest that ligand dissociation from the metal center precedes the oxidative addition step.
A hypothetical rate study for a Suzuki coupling reaction catalyzed by a Pd/(2-Pyridyl)diisopropylphosphine system might involve systematically varying the concentrations of the palladium precursor, the ligand, the aryl halide, and the organoboron reagent to determine the reaction order with respect to each component.
| Parameter | Expected Effect on Rate | Mechanistic Implication |
| [Palladium] | Positive Order | Catalyst is involved in the rate-determining step. |
| [Aryl Halide] | Positive Order | Aryl halide is involved in the rate-determining step (likely oxidative addition). |
| [Nucleophile] | Zero or Complex Order | Nucleophile may or may not be involved in the rate-determining step. |
| [this compound] | Complex Order | Ligand association/dissociation equilibria may be important. |
This table represents a generalized expectation for kinetic studies in cross-coupling reactions and is not based on specific experimental data for this compound.
Spectroscopic Probing of Active Catalytic Species
Spectroscopic techniques are indispensable for the identification and characterization of catalytic intermediates, which are often transient and present in low concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly powerful for studying phosphine-ligated complexes. The chemical shift of the phosphorus atom in this compound will change upon coordination to palladium and will be different for Pd(0) and Pd(II) species. This allows for the monitoring of the catalyst's state during the reaction. For example, the resting state of the catalyst can often be identified as the major species observed in the 31P NMR spectrum under catalytic conditions. 1H and 13C NMR can also provide structural information about the organic fragments bound to the metal.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the coordination of certain functional groups. For instance, in carbonylation reactions, the C=O stretching frequency in the IR spectrum is indicative of the electronic environment of the metal-carbonyl bond in an acyl-palladium intermediate.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and identify charged intermediates in the catalytic cycle.
While detailed spectroscopic data for active species involving this compound in a specific catalytic cycle are not widely published, studies on analogous systems provide a blueprint for how such investigations would be conducted. For example, in situ IR and NMR studies have been used to observe the formation and consumption of intermediates in real-time, providing direct evidence for the proposed steps in a catalytic cycle.
| Spectroscopic Technique | Information Gained |
| 31P NMR | Ligand coordination, oxidation state of palladium, catalyst resting state. |
| 1H NMR | Structure of organic groups bound to palladium. |
| 13C NMR | Characterization of carbon-metal bonds. |
| IR Spectroscopy | Monitoring of specific functional groups (e.g., C=O in acyl complexes). |
| Mass Spectrometry | Identification of molecular weights of catalytic intermediates. |
This table outlines the general application of spectroscopic techniques for probing catalytic species and is not based on specific experimental data for this compound.
Computational and Theoretical Studies on 2 Pyridyl Diisopropylphosphine Complexes
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. tcichemicals.com For complexes of (2-pyridyl)diisopropylphosphine, DFT calculations are crucial for elucidating the distribution of electrons within the molecule, which in turn dictates its reactivity.
Key electronic properties that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as a smaller gap generally implies higher reactivity. In metal complexes, these frontier orbitals are typically located on the metal center and the coordinating ligands. For a this compound complex, the HOMO is often associated with the metal d-orbitals, while the LUMO can be associated with the π* orbitals of the pyridyl ring. Time-dependent DFT (TD-DFT) calculations can further predict the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands, which are observable in UV-Vis spectra. researchgate.net
DFT is also employed to calculate reactivity descriptors. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen lone pair and the phosphorus lone pair are expected to be primary sites for metal coordination, and MEP maps can illustrate their nucleophilicity. Natural Bond Orbital (NBO) analysis provides further detail on charge distribution and donor-acceptor interactions between the ligand and the metal. mdpi.com
Studies on related phosphine (B1218219) ligands demonstrate that DFT can quantify their electronic effects. The Tolman Electronic Parameter (TEP), traditionally determined experimentally via the CO stretching frequencies of nickel complexes, can be calculated with high accuracy using DFT. nih.gov DFT calculations on a range of 2-pyridyl substituted phosphine ligands have been used to assess their relative donor/acceptor properties compared to standard phosphines like triphenylphosphine (B44618) (PPh₃) and tri-tert-butylphosphine (B79228) (P(tBu)₃). researchgate.net These calculations support the additive nature of ligand contributions to the electronic properties and reactivity of metal complexes. nih.gov
Prediction of Ligand-Metal Bonding Characteristics and Energetics
Computational methods are extensively used to predict and analyze the nature of the bond between a ligand and a metal center. For this compound, which can act as a bidentate P,N-ligand or a monodentate P-donor, DFT can predict the preferred coordination mode based on energetic stability.
The strength of the ligand-metal bond can be quantified by calculating the bond dissociation energy (BDE). This value provides a direct measure of the bond's stability and is crucial for understanding ligand substitution reactions. Theoretical studies on similar P,N-ligands, such as those containing pyridyl and phosphine moieties, have investigated how steric and electronic factors influence coordination. For example, the bulky isopropyl groups on the phosphorus atom in this compound create significant steric hindrance around the metal center, which influences the geometry of the resulting complex and the strength of the P-metal bond.
DFT calculations can accurately predict geometric parameters such as bond lengths and angles. In a chelated complex, the P-M and N-M bond lengths provide insight into the respective bond strengths. The "bite angle" (P-M-N angle) is a critical parameter determined by the ligand's backbone, and it significantly impacts the stability and catalytic activity of the complex. Computational studies on other diphosphine ligands have shown that the bite angle has a profound effect on the electronic properties at the metal center.
NBO analysis can be used to describe the ligand-metal bond in terms of donor-acceptor interactions. It quantifies the donation from the phosphorus and nitrogen lone pair orbitals to the empty orbitals of the metal, as well as any π-backbonding from the metal's d-orbitals into the π* orbitals of the pyridyl ring. This provides a detailed picture of the σ-donor and π-acceptor properties of the ligand.
| Parameter | Description | Typical Computational Method | Relevance to this compound Complexes |
| Bond Dissociation Energy (BDE) | Energy required to break the ligand-metal bond. | DFT | Quantifies the stability of the metal-ligand interaction. |
| Coordination Mode | Preferred way the ligand binds (e.g., monodentate, bidentate). | DFT Energy Comparison | Determines the geometry and potential reactivity of the complex. |
| Bite Angle (P-M-N) | The angle formed by the phosphorus, metal, and nitrogen atoms. | DFT Geometry Optimization | A key determinant of catalytic activity and selectivity. |
| NBO Analysis | Analyzes charge transfer and orbital interactions. | NBO within a DFT framework | Elucidates the σ-donor and π-acceptor character of the ligand. |
| Calculated TEP | Theoretical Tolman Electronic Parameter. | DFT (via CO frequency analysis) | Provides a standardized measure of the ligand's net electron-donating ability. nih.gov |
This table presents typical computational parameters used to study ligand-metal bonding, illustrated with their relevance to the specified ligand.
Computational Modeling of Catalytic Mechanisms
One of the most significant applications of computational chemistry in catalysis is the elucidation of reaction mechanisms. researchgate.netrsc.org For a catalyst containing the this compound ligand, DFT calculations can map out the entire energy landscape of a catalytic cycle. This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products.
The process begins by proposing a plausible reaction pathway. Each stationary point on this pathway is then computationally optimized to find its minimum energy structure. Transition state structures, which represent the energy maxima between intermediates, are located using specialized algorithms. By calculating the Gibbs free energies of all species, a complete reaction energy profile can be constructed.
This profile reveals crucial information about the reaction:
The Role of the Ligand: The calculations can show how the this compound ligand stabilizes certain intermediates or transition states through its specific steric and electronic properties. For example, the hemilabile nature of the pyridyl group—its ability to reversibly bind and unbind—can be modeled to see if it opens a coordination site required for substrate binding. nih.gov
Selectivity: In reactions where multiple products are possible, DFT can calculate the energy barriers leading to each product. The preferred reaction pathway will be the one with the lowest energy barrier, thus explaining the observed chemo-, regio-, or enantioselectivity.
For instance, in a hypothetical hydrogenation reaction catalyzed by a ruthenium complex of this compound, DFT could be used to compare different proposed mechanisms. mdpi.com It could model the oxidative addition of H₂, the coordination of the substrate, the migratory insertion steps, and the final reductive elimination of the product, providing energy values for each step to determine the most favorable pathway.
Rational Ligand Design Based on Theoretical Insights
The ultimate goal of many computational studies is to guide the synthesis of new, improved molecules. tcichemicals.comacs.org The insights gained from DFT calculations on the electronic structure, bonding, and catalytic mechanisms of this compound complexes can be used to rationally design next-generation ligands with enhanced performance.
For example, if calculations show that the rate-determining step of a catalytic cycle is the dissociation of the pyridyl arm, a new ligand could be designed with a substituent on the pyridyl ring that weakens the N-metal bond. Conversely, if stronger donation is desired to promote a specific reaction step, electron-donating groups could be added to the pyridine (B92270) ring or the alkyl groups on the phosphorus could be modified.
Computational screening allows chemists to evaluate dozens of potential new ligand structures in silico before committing to lengthy and expensive synthetic work. By systematically varying substituents on the pyridyl ring or changing the alkyl groups on the phosphorus atom, theoretical calculations can predict how these modifications will affect key parameters like the HOMO-LUMO gap, the ligand bite angle, or the energy barrier of the rate-determining step.
This design-test-refine cycle, performed computationally, accelerates the discovery of new catalysts. The knowledge that specific electronic and steric features are required for high activity and selectivity allows for a targeted approach to ligand synthesis, moving beyond trial-and-error methods. Studies on libraries of P,N-ligands have shown how subtle changes to the ligand backbone can be used to tune the properties of the resulting metal complexes for specific applications. rsc.org
Future Directions and Perspectives in 2 Pyridyl Diisopropylphosphine Research
Development of Next-Generation (2-Pyridyl)diisopropylphosphine Ligand Systems
The foundation of advancing catalyst performance lies in the rational design of ligands. For this compound, future research is geared towards creating next-generation systems by modifying its core structure to fine-tune its steric and electronic properties. The ability to customize the ligand framework allows for the development of catalysts with enhanced activity, selectivity, and stability. researchgate.netnih.gov
Key strategies for developing these next-generation ligands involve:
Modification of the Pyridyl Ring: Introducing various functional groups (electron-donating or electron-withdrawing) onto the pyridine (B92270) ring can significantly alter the electronic properties of the ligand. This, in turn, influences the electron density at the metal center, affecting its catalytic activity. acs.org
Alteration of the Alkyl Substituents: Replacing the isopropyl groups with other alkyl moieties can modulate the steric bulk around the phosphorus atom. This steric tuning is crucial for controlling substrate access to the catalytic center and can influence the selectivity of the reaction. For instance, employing bulkier substituents can enhance catalyst performance in certain cross-coupling reactions. ucla.edu
Introduction of Chirality: A significant frontier is the development of chiral versions of pyridyl-phosphine ligands. By incorporating chiral centers, for example, through the use of enantiomerically pure alcohols in their synthesis, it is possible to create catalysts for asymmetric reactions, which are of paramount importance in the pharmaceutical industry. nih.govnih.gov
These modifications allow for the creation of a diverse library of ligands, each tailored for specific catalytic applications. nih.gov
Table 1: Potential Modifications to the this compound Scaffold and Their Intended Catalytic Effect
| Modification Area | Example of Modification | Intended Effect on Ligand Properties | Potential Impact on Catalysis |
| Pyridyl Ring | Addition of an electron-donating group (e.g., -OCH₃) | Increase electron density on the metal center | Enhanced rate of oxidative addition |
| Pyridyl Ring | Addition of an electron-withdrawing group (e.g., -CF₃) | Decrease electron density on the metal center | Stabilization of the catalyst; altered selectivity |
| Phosphorus Substituent | Replacement of isopropyl with bulkier groups (e.g., tert-butyl, cyclohexyl) | Increase steric hindrance (cone angle) | Improved reductive elimination; enhanced selectivity |
| Ligand Backbone | Introduction of a chiral auxiliary | Creation of a chiral environment at the metal center | Enantioselectivity in asymmetric catalysis |
| Ligand Framework | Immobilization on a solid support (e.g., silica, polymers) | Facilitates catalyst separation and recycling | Development of heterogeneous catalytic systems researchgate.netnih.gov |
Integration into Sustainable and Green Chemistry Methodologies
The principles of green chemistry, which advocate for the reduction of waste and energy usage, are increasingly guiding catalyst development. This compound and its derivatives are well-positioned to contribute to this paradigm shift, primarily through their role in catalysis. nih.govmdpi.com
A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. mdpi.com Research has demonstrated the effectiveness of palladium catalysts bearing pyridylphosphine ligands, such as diphenyl-2-pyridylphosphine, in facilitating cross-coupling reactions in "green" solvents like water or alcohol-water mixtures. researchgate.neteurekaselect.com This approach not only reduces organic waste but can also simplify product separation. The development of water-soluble or supported this compound ligands is a promising avenue for sustainable chemistry. rsc.org
Another core principle of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactant atoms into the desired product. omnicalculator.comlibretexts.org Catalytic reactions, by their nature, improve atom economy by requiring only a small amount of the catalyst to produce large quantities of product. buecher.descranton.edu By designing highly efficient catalysts based on this compound that promote reactions with high yields and minimal byproducts, chemists can significantly improve the atom economy of synthetic processes. rsc.org
Future efforts will likely focus on:
Designing this compound-based catalysts that function efficiently in aqueous media or under solvent-free conditions. nih.gov
Developing recyclable heterogeneous catalysts by anchoring the ligand to solid supports. nih.gov
Utilizing these catalysts in reactions that transform renewable biomass into valuable chemicals.
Exploration of Novel Reaction Spaces and Substrate Scope
A critical aspect of evaluating any new catalytic system is to define the breadth of its applicability, known as the substrate scope. For catalysts derived from this compound, there is a continuous drive to explore their utility in novel transformations and to expand the range of substrates they can effectively convert. nih.gov
This exploration involves testing the catalyst's performance with a diverse array of starting materials, including those with various functional groups and complex molecular architectures. researchgate.netnih.gov A broad substrate scope is highly desirable, as it indicates the robustness and versatility of the catalyst for applications in areas like pharmaceutical and materials synthesis. acs.org For example, copper complexes with pyridyl-functionalized phosphine (B1218219) ligands have shown excellent activity across a wide range of substrates in C-S coupling reactions, tolerating both electron-donating and electron-withdrawing groups, as well as sterically demanding substrates. mdpi.com
Future research will aim to:
Apply this compound-metal complexes to new types of chemical reactions beyond traditional cross-coupling.
Demonstrate the catalyst's utility in the late-stage functionalization of complex molecules, such as pharmaceuticals and natural products. researchgate.net
Systematically map the reaction's limitations to better understand the factors governing its success, a practice that aids in the development of more general and reliable methods. nih.gov
Table 2: Representative Substrate Classes for Scope Evaluation of a Novel Catalyst
| Substrate Class | Example Substrate | Purpose of Inclusion |
| Electron-Rich Aryl Halides | 4-Bromoanisole | Tests catalyst activity with electron-donating groups |
| Electron-Poor Aryl Halides | 4-Bromobenzonitrile | Tests catalyst activity with electron-withdrawing groups |
| Sterically Hindered Substrates | 2-Bromomesitylene | Evaluates tolerance for steric bulk near the reaction site |
| Heterocyclic Substrates | 2-Bromopyridine (B144113) | Assesses compatibility with common heterocyclic motifs |
| Alkenes/Alkynes | Styrene, Phenylacetylene | Explores applicability in Heck or Sonogashira-type couplings researchgate.net |
| Complex Bioactive Molecules | Drug derivatives | Demonstrates utility in late-stage functionalization researchgate.net |
Advanced Characterization Techniques for In Situ Mechanistic Elucidation
A thorough understanding of the reaction mechanism—the step-by-step pathway from reactants to products—is crucial for optimizing catalytic performance and designing better catalysts. Modern research increasingly relies on advanced characterization techniques, particularly those that can monitor the reaction as it happens (in situ or operando spectroscopy), to gain deep mechanistic insights. rsc.org
For catalytic systems involving this compound, a combination of spectroscopic and computational methods is essential. Techniques like ³¹P NMR spectroscopy are invaluable for tracking the state of the phosphine ligand, identifying different metal-ligand complexes in solution, and observing the formation of catalytic intermediates. researchgate.netosti.gov The chemical shift in ³¹P NMR can be highly sensitive to the geometry and electronic environment of the palladium center. osti.gov Other methods like ¹H and ¹³C NMR, FT-IR, and X-ray crystallography provide complementary structural information on isolated complexes. mdpi.comresearchgate.net
The future of mechanistic studies in this area lies in:
In Situ Spectroscopy: Employing techniques like high-pressure NMR or IR to observe the catalytic cycle directly under reaction conditions, providing evidence for proposed intermediates that may be too transient to isolate. researchgate.net
Kinetic Analysis: Performing detailed kinetic studies to determine the rate-limiting step of the catalytic cycle and understand how different reaction parameters influence it.
Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model the reaction pathway, calculate the energies of intermediates and transition states, and rationalize experimental observations like selectivity. researchgate.netscielo.br These computational discoveries can guide further experimental work. rsc.org
Table 3: Advanced Techniques for Mechanistic Studies of this compound Systems
| Technique | Type of Information Provided | Mechanistic Question Addressed |
| In Situ ³¹P NMR Spectroscopy | Identification of phosphorus-containing species in the reaction mixture. | What is the active catalyst? Are there observable intermediates? researchgate.net |
| In Situ IR Spectroscopy | Monitoring of specific functional groups (e.g., C=O) during the reaction. | How do reactant/product concentrations change over time? researchgate.net |
| 2D NMR (e.g., EXSY, NOESY) | Information on dynamic exchange processes and spatial proximity of atoms. | What is the nature of ligand exchange or fluxional processes? |
| X-Ray Crystallography | Precise 3D structure of stable pre-catalysts or isolated intermediates. | What is the solid-state geometry of key complexes? mdpi.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination of species in solution. | Confirmation of the composition of proposed intermediates. mdpi.com |
| Density Functional Theory (DFT) | Energies of transition states and intermediates; reaction energy profiles. | What is the most likely reaction pathway? Why is the reaction selective? rsc.orgscielo.br |
Q & A
Basic: What are the established synthetic routes for (2-Pyridyl)diisopropylphosphine, and how can reaction conditions be optimized for yield?
Answer:
Synthesis typically involves nucleophilic substitution or ligand exchange reactions. A common approach is reacting 2-pyridyllithium with diisopropylphosphine chloride under inert conditions (argon/nitrogen). Optimization includes:
- Temperature control : Maintain −78°C during lithiation to prevent side reactions.
- Stoichiometry : A 1:1.2 molar ratio of 2-pyridyllithium to diisopropylphosphine chloride improves yield by minimizing unreacted starting material.
- Solvent choice : Tetrahydrofuran (THF) enhances reactivity due to its Lewis basicity, but diethyl ether may reduce byproducts in sensitive reactions .
Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical. Yields >70% are achievable with rigorous exclusion of moisture.
Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral signatures should researchers expect?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : P–C stretches at 650–750 cm⁻¹ and pyridyl C=N stretches at 1580–1600 cm⁻¹ .
- X-ray Crystallography : Reveals bond angles (e.g., P–N–C ~120°) and confirms steric effects of isopropyl groups .
Advanced: How does this compound function as a ligand in transition metal catalysis, and what factors influence its coordination behavior?
Answer:
The ligand’s pyridyl nitrogen and phosphorus atoms enable chelation, stabilizing metals like Cu(II) or Pd(0). Key factors:
- Steric hindrance : Bulky isopropyl groups limit coordination to smaller metal centers, favoring monodentate over bidentate binding .
- Electronic effects : The electron-donating isopropyl groups enhance metal-ligand bond stability, critical in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Solvent polarity : Polar solvents (e.g., DMF) promote ligand dissociation, altering catalytic turnover rates. Studies show Pd complexes with this ligand achieve TONs >10⁴ in aryl aminations .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different cell lines?
Answer:
Contradictions often arise from cell-specific uptake or metabolic differences. Methodological strategies include:
- Dose-response standardization : Use IC₅₀ values normalized to cell viability assays (e.g., MTT or JC-1 staining for apoptosis) to compare potency .
- Mechanistic profiling : Assess downstream targets (e.g., STAT3 phosphorylation inhibition in Eca109 vs. EC9706 cells) to identify pathway-specific effects .
- Metabolic profiling : LC-MS/MS can quantify intracellular ligand concentrations, addressing bioavailability discrepancies .
Advanced: What strategies are effective in elucidating the mechanism of this compound in catalytic cycles, particularly regarding electron transfer processes?
Answer:
- Electrochemical studies : Cyclic voltammetry (CV) identifies redox potentials (e.g., ligand-assisted metal oxidation states). For example, Cu(II)/Cu(I) shifts at −0.3 V vs. Ag/AgCl .
- Computational modeling : DFT calculations reveal charge distribution (e.g., Mulliken charges on P and N) and predict transition states for oxidative addition/reductive elimination steps .
- In-situ spectroscopy : Operando IR or XAS tracks ligand-metal interactions during catalysis, clarifying whether the ligand acts as a spectator or participates in electron transfer .
Basic: What are the stability considerations for handling and storing this compound?
Answer:
- Air sensitivity : Store under inert gas (argon) at −20°C to prevent oxidation to phosphine oxide.
- Solvent compatibility : Dissolve in dry THF or toluene; avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis.
- Decomposition indicators : Yellowing or precipitate formation suggests degradation; validate purity via ³¹P NMR before use .
Advanced: How does steric bulk from the diisopropyl groups impact the ligand’s reactivity in asymmetric catalysis?
Answer:
- Enantioselectivity : Bulky groups create chiral environments, improving enantiomeric excess (e.g., up to 85% ee in Pd-catalyzed allylic alkylations).
- Substrate discrimination : Steric hindrance limits substrate access, favoring smaller substrates (e.g., methyl vs. tert-butyl groups). Kinetic studies show a 3-fold rate reduction for bulky substrates .
- Crystal packing effects : X-ray data indicate isopropyl groups enforce specific dihedral angles (45–60°), preorganizing the ligand for chiral induction .
Advanced: What analytical approaches validate the purity of this compound in complex reaction mixtures?
Answer:
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) separate ligand from phosphine oxide byproducts. Monitor m/z 212 [M+H]⁺ .
- Elemental analysis : Match experimental C, H, N, and P percentages to theoretical values (e.g., C: 62.1%, H: 8.7%, N: 5.3%, P: 12.4%) .
- TGA/DSC : Thermal stability profiles (decomposition >200°C) confirm absence of volatile impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
